molecular formula C19H12Cl2N6O B10922019 2-{4-[(2,4-dichlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{4-[(2,4-dichlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10922019
M. Wt: 411.2 g/mol
InChI Key: QFNRGBIPWDVTLC-UHFFFAOYSA-N
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Description

2,4-Dichlorophenyl [4-(7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl] ether is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of cyclin-dependent kinase 2 (CDK2), which makes them promising candidates for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichlorophenyl [4-(7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl] ether typically involves multiple steps. The key steps include the formation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, followed by the attachment of the 2,4-dichlorophenyl and benzyl ether groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenyl [4-(7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl] ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2,4-Dichlorophenyl [4-(7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl] ether has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a CDK2 inhibitor, which is crucial in cell cycle regulation.

    Medicine: Investigated for its anticancer properties due to its ability to inhibit CDK2.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2. CDK2 is an enzyme that plays a critical role in cell cycle progression. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include the ATP-binding site of CDK2, where the compound binds and prevents the phosphorylation of downstream targets necessary for cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichlorophenyl [4-(7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl] ether is unique due to its specific structural features that enhance its binding affinity and selectivity towards CDK2. This makes it a promising candidate for further development as an anticancer agent .

Properties

Molecular Formula

C19H12Cl2N6O

Molecular Weight

411.2 g/mol

IUPAC Name

4-[4-[(2,4-dichlorophenoxy)methyl]phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H12Cl2N6O/c20-13-5-6-16(15(21)7-13)28-9-11-1-3-12(4-2-11)17-24-19-14-8-23-25-18(14)22-10-27(19)26-17/h1-8,10H,9H2,(H,23,25)

InChI Key

QFNRGBIPWDVTLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)Cl)C3=NN4C=NC5=C(C4=N3)C=NN5

Origin of Product

United States

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